3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h4-5,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSYRKYAMHTWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=C(C=N2)Br)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698141-28-4 | |
| Record name | 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromo-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic substitution with a range of nucleophiles. Key reactions include:
Mechanistic Insight : The reaction proceeds via an SₙAr mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring. Steric hindrance from the methyl group at position 5 slightly reduces reactivity compared to non-methylated analogs .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable aryl/heteroaryl introductions:
Suzuki–Miyaura Coupling
Key Finding : The use of XPhos ligand suppresses debromination side reactions, improving selectivity .
Oxidation and Reduction
Controlled redox reactions modify the core structure:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 60°C, 8h | 3-Bromo-5-methyl-pyrazolo[1,5-a]pyrimidin-7-one | Intermediate for fluorescent probes |
| Reduction | LiAlH₄, THF, 0°C→RT, 4h | 3-Bromo-5-methyl-4,5,6,7-tetrahydro derivative | Bioactive scaffold synthesis |
Cyclization and Ring Expansion
The compound participates in annulation reactions to form polycyclic systems:
Regioselectivity : Cyclization occurs exclusively at N1 of the pyrazole ring, confirmed by X-ray crystallography .
Scientific Research Applications
Research indicates that 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits significant inhibitory effects on various biological targets:
- Adaptor Associated Kinase 1 (AAK1) Inhibition : This compound has been identified as an inhibitor of AAK1, which plays a crucial role in clathrin-mediated endocytosis. This inhibition may have implications for neurological functions and could be beneficial in treating diseases related to synaptic transmission .
- Anticancer Potential : Studies have shown that this compound can interfere with cellular signaling pathways, making it a promising candidate for anticancer therapies. Its ability to disrupt cell cycle regulation by targeting cyclin-dependent kinases (CDKs) has been highlighted as a critical area of research .
Medicinal Chemistry Applications
The compound is explored for various applications in medicinal chemistry:
- Kinase Inhibitor Development : It shows potential as a selective inhibitor targeting CDKs involved in cell cycle regulation. This characteristic is particularly valuable in developing novel anticancer agents .
- Signal Transduction Modulation : Interaction studies reveal that the compound may bind to proteins involved in critical signaling pathways, providing insights into how it could modulate biological processes at the molecular level .
Synthesis and Derivatives
The synthesis of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:
- Bromination Reactions : The compound can be synthesized through regioselective bromination of pyrazolo[1,5-a]pyrimidines.
- Functionalization : The presence of the bromine atom allows for nucleophilic substitution reactions to create various derivatives with enhanced biological properties .
Comparison Table of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Bromo-4H-pyrazolo[1,5-a]pyrimidine | Structure | Lacks methyl group; potential different biological activity |
| 4-Methylpyrazolo[1,5-a]pyrimidine | Structure | Methyl group at different position; may affect pharmacokinetics |
| 6-Methylpyrazolo[1,5-a]pyrimidine | Structure | Different substitution pattern; possible variations in activity |
Anticancer Activity Evaluation
A study evaluated the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines including HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma). The results indicated that compounds structurally related to 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine demonstrated significant cytotoxicity against these cell lines .
Antimicrobial Studies
Another investigation focused on the antimicrobial properties of bromopyrimidine analogs. The results showed that certain derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria as well as fungal species . This highlights the versatility of this compound class in therapeutic applications beyond oncology.
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of the target compound with key analogs:
Substituent Position and Reactivity
- 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (C₈H₅BrF₃N₃O): The C3 bromine and C7 trifluoromethyl groups enable sequential functionalization via Suzuki-Miyaura cross-coupling (C3) and SNAr reactions (C5). This dual reactivity facilitates the synthesis of 3,5-diarylated derivatives with applications in anti-inflammatory and monoamine oxidase B (MAO-B) inhibition . Contrast: Unlike the target compound, the trifluoromethyl group at C7 enhances electron-withdrawing effects, accelerating C5 nucleophilic substitutions .
- This modification is often used to improve metabolic stability in drug candidates .
3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (C₈H₉F₃IN₃):
- Iodine at C3 provides a heavier halogen for radiolabeling or transition-metal-catalyzed reactions. The trifluoromethyl group at C7 mirrors the electronic profile of the 3-bromo-7-CF₃ analog but with enhanced lipophilicity .
Biological Activity
3-Bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-inflammatory and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHBrN
- Molecular Weight : 216.08 g/mol
- CAS Number : 1698141-28-4
The primary target of 3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in regulating the cell cycle. The inhibition of CDK2 by this compound leads to significant effects on cell growth and proliferation.
Biochemical Pathways
Inhibition of CDK2 disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions the compound as a potential therapeutic agent for cancer treatment.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anticancer properties. For instance, compounds with similar scaffolds have demonstrated efficacy against various cancer cell lines such as HeLa and MCF7. In one study, specific derivatives showed high levels of apoptosis and significant inhibition of CDK2 and CDK9 activities .
Anti-inflammatory Activity
3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine also displays anti-inflammatory properties. A derivative was compared to Indomethacin in terms of anti-inflammatory activity and showed comparable results with an inhibition percentage of 83.4% against inflammation models . This highlights its potential for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For example:
- Bromine Substitution : The presence of bromine at the 3-position enhances the inhibitory effect on CDK2.
- Methyl Group : The methyl group at the 5-position contributes to improved solubility and bioavailability.
Case Studies
- Antitubercular Activity : A study identified pyrazolo[1,5-a]pyrimidin derivatives with promising antitubercular activity against Mycobacterium tuberculosis. These compounds exhibited low cytotoxicity while maintaining effective inhibition against bacterial growth within macrophages .
- Microwave-Assisted Synthesis : Efficient synthetic routes using microwave-assisted methods have been developed for creating C3-arylated derivatives of pyrazolo[1,5-a]pyrimidin compounds. These methods provide a foundation for exploring new derivatives with enhanced biological activities .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Bromo-6-methyl-pyrazolo[1,5-a]pyrimidine | Similar structure with different methyl position | Moderate anticancer activity |
| Pyrazolo[3,4-d]pyrimidine | Different substitution patterns | Anticancer agent with distinct mechanisms |
Q & A
Q. What are the most reliable synthetic routes for preparing 3-bromo-5-methyl-pyrazolo[1,5-a]pyrimidine derivatives?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step condensation reactions. For example, demonstrates the use of pyridine as a solvent for refluxing precursors (e.g., 5a and 2) to yield 70% of 7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine. Similarly, outlines two methods for brominated analogs:
- Method A : NaH-mediated alkylation with iodomethane in DMF (88% yield).
- Method B : NBS bromination in dichloromethane (76% yield).
Key considerations include temperature control (0°C to room temperature), solvent polarity, and purification via silica gel chromatography. Validate product purity using melting points and spectroscopic data (e.g., H NMR, C NMR, HRMS) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Characterization requires a combination of:
- Spectroscopy : H NMR (e.g., δ 2.5–3.5 ppm for methyl groups) and C NMR (e.g., sp carbons at ~150–160 ppm) to confirm substitution patterns ( , 3 ).
- Mass spectrometry : HRMS to verify molecular ion peaks (e.g., M at m/z 247/245 for brominated analogs) ( ).
- X-ray crystallography : Resolve ambiguities in regiochemistry, as shown for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (monoclinic space group, Å) ( ).
Cross-reference data with computational models (e.g., PubChem’s InChI descriptors) to validate electronic properties ( ).
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during bromination or alkylation of the pyrazolo[1,5-a]pyrimidine core?
Regioselectivity is influenced by:
- Substituent effects : Electron-donating groups (e.g., methyl) direct electrophilic bromination to specific positions. highlights NBS-mediated bromination at the 7-position in 4-chloro-5-methyl-pyrrolo[3,2-d]pyrimidine.
- Reaction conditions : NaH in DMF promotes methylation at nitrogen sites, while iodomethane targets electrophilic carbons ( ).
Use kinetic vs. thermodynamic control studies (varying time/temperature) and DFT calculations to predict preferential sites.
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR or MS data may arise from:
- Tautomerism : Pyrazolo[1,5-a]pyrimidines exhibit keto-enol tautomerism, altering chemical shifts. Compare experimental data with computed C NMR spectra (e.g., PubChem’s InChI-based models) ( ).
- Impurities : Trace solvents or byproducts (e.g., unreacted precursors) can skew results. warns of limited analytical data for early-discovery compounds, necessitating orthogonal validation (e.g., HPLC, elemental analysis).
Q. How can mechanistic insights improve the design of catalytic systems for pyrazolo[1,5-a]pyrimidine functionalization?
Mechanistic studies should focus on:
- Intermediate trapping : Identify transient species (e.g., radical intermediates in NBS bromination) via EPR spectroscopy.
- Catalyst screening : Test transition metals (e.g., Pd for cross-coupling) or organocatalysts for C–H activation. demonstrates BBr-mediated deprotection of methoxy groups, suggesting acid-sensitive sites for functionalization.
Q. What methodologies enable structure-activity relationship (SAR) studies for bioactive pyrazolo[1,5-a]pyrimidines?
SAR workflows include:
- Functional group diversification : Introduce halogens (Br/Cl), amines, or trifluoromethyl groups ( ).
- Biological assays : Pair synthetic analogs with enzymatic or cellular screens (e.g., kinase inhibition). cites pyrazolo[1,5-a]pyrimidines as pharmacophores in antitumor drug design.
Use QSAR models to correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity.
Q. How can computational chemistry predict reactivity and stability of substituted pyrazolo[1,5-a]pyrimidines?
- DFT calculations : Optimize geometries (e.g., Gaussian09) to assess steric/electronic effects of bromine and methyl groups.
- Molecular docking : Simulate binding to biological targets (e.g., A adenosine receptors in ).
- Solvent modeling : Compare polar (DMF) vs. nonpolar (dichloromethane) environments using COSMO-RS.
Q. What green chemistry approaches are viable for scaling pyrazolo[1,5-a]pyrimidine synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
